molecular formula C8H6O2S2 B3251522 Methyl thieno[2,3-b]thiophene-2-carboxylate CAS No. 20969-37-3

Methyl thieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B3251522
CAS No.: 20969-37-3
M. Wt: 198.3 g/mol
InChI Key: ULHTUXSICGIKSS-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-b]thiophene-2-carboxylate (CAS 20969-37-3) is a high-purity chemical building block specializing in synthesizing complex heterocyclic compounds for research applications. Its core value lies in its role as a versatile precursor in organic and medicinal chemistry. This compound serves as a fundamental synthon for constructing a series of novel bis-heterocycles that incorporate the thieno[2,3-b]thiophene nucleus, which are of significant interest as potential biologically active compounds or pharmaceuticals . Thienothiophene derivatives developed from this scaffold are investigated for various pharmaceutical purposes, including potential antitumor, antiviral, antibiotic, and antiglaucoma drugs, or as inhibitors of platelet aggregation . Furthermore, researchers utilize this ester derivative to create downstream products like carbohydrazides and hydrazones, which are reported to possess antimicrobial, antitubercular, anticonvulsant, and anti-inflammatory activities . The mechanism of action for its derivatives often involves interaction with biological targets; for instance, some synthesized bis-heterocycles have demonstrated potent antimicrobial activity, with certain compounds being more effective than standard drugs like amphotericin B against specific fungal strains such as Geotricum candidum and equipotent against Syncephalastrum racemosum . In antibacterial assays, derivatives have also shown efficacy against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli , outperforming streptomycin . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations for their specific use case.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thieno[2,3-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S2/c1-10-7(9)6-4-5-2-3-11-8(5)12-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHTUXSICGIKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Thieno 2,3 B Thiophene 2 Carboxylate and Its Derivatives

Classical and Contemporary Approaches to the Thieno[2,3-b]thiophene (B1266192) Core

The construction of the thieno[2,3-b]thiophene bicyclic system is approached through several strategic pathways, each offering unique advantages in terms of substrate scope and functional group tolerance. These methods generally involve the formation of the second thiophene (B33073) ring through cyclization of a suitably functionalized thiophene precursor.

Fiesselmann Thiophene Synthesis Adaptations

The Fiesselmann thiophene synthesis is a powerful method for generating substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives. researchgate.net While the classical reaction builds a single thiophene ring, adaptations of this methodology have been employed to construct fused thiophene systems. For instance, a related strategy has been successfully used to obtain 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes. scielo.br This approach involves the reaction of 3-chloro-2-(hetero)aroylbenzo[b]thiophenes with methyl thioglycolate in the presence of a base, demonstrating how the core principles of the Fiesselmann synthesis—namely the condensation involving a thiolactic acid derivative—can be adapted to create a second, fused thiophene ring. scielo.br

Nucleophilic Aromatic Substitution (SNAr) Strategies for Ring Closure

Strategies involving nucleophilic aromatic substitution (SNAr) are a cornerstone for the synthesis of the thieno[2,3-b]thiophene core. A general and effective approach involves starting with a thiophene ring that is substituted with both a nucleophilic sulfur group (or its precursor) and a side chain containing a suitable leaving group. The intramolecular SNAr reaction then leads to the formation of the second fused ring.

An exemplary pathway starts from thiophene-3-carbaldehyde. encyclopedia.pub The process involves:

Protection of the aldehyde as an acetal (B89532).

Lithiation of the thiophene ring followed by quenching with elemental sulfur to introduce a thiol functionality.

Reaction of the resulting thiolate with methyl bromoacetate (B1195939) to attach the side chain.

Deprotection of the acetal to reveal the aldehyde.

Base-promoted intramolecular cyclization and condensation to form the thieno[2,3-b]thiophene ring system. encyclopedia.pub

This sequence highlights a common theme where the sulfur atom of the second ring is introduced as a nucleophile that ultimately closes the ring onto an electrophilic center on the same molecule. mdpi.com

Dieckman Condensation Analogues for Cyclic Systems

The Dieckmann condensation is an intramolecular reaction of diesters that utilizes a base to form β-keto esters, effectively creating five- or six-membered rings. mdpi.commdpi.com This classical ring-forming reaction is a powerful tool in organic synthesis. While it is widely used for creating cyclic systems, its specific application for the direct synthesis of the parent thieno[2,3-b]thiophene core is not as prominently documented as its use for the isomeric thieno[3,2-b]thiophene (B52689) system. researchgate.net For the thieno[3,2-b]thiophene isomer, the strategy involves an SNAr reaction to create a thiophene diester intermediate, which then undergoes an intramolecular Dieckmann condensation to furnish the fused ring system. This highlights the potential of the methodology for creating fused thiophene rings, even if specific examples for the [2,3-b] isomer are less common in the literature.

Cascade Cyclization Protocols from Alkynyl Diol Derivatives

Cascade reactions offer an efficient route to complex molecules by forming multiple bonds in a single synthetic operation. While cascade cyclization of alkynyl diols has been demonstrated as a step-efficient protocol for obtaining multisubstituted thieno[3,2-b]thiophenes, its application to the [2,3-b] isomer is less direct. However, the principles of cascade reactions have been applied to the synthesis of related fused systems. For example, a cascade synthesis of thieno[2,3-b]pyridines has been developed, which involves the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines. scielo.br This demonstrates that cascade strategies, where a series of intramolecular reactions are triggered to rapidly build up the heterocyclic core, are a viable approach for thieno[2,3-b] fused systems.

Annulative Coupling Reactions for Substituted Thiophenes and Thienothiophenes

Annulative coupling reactions, where ring formation is achieved in conjunction with a cross-coupling process, provide a modern and versatile route to fused heterocyclic systems. Several synthetic pathways to the thieno[2,3-b]thiophene core employ this strategy. One such method utilizes a Sonogashira cross-coupling reaction as a key step. encyclopedia.pub For example, 2-bromo-3-iodothiophene (B1337472) can be selectively coupled with an acetylene (B1199291) derivative. The resulting alkyne-substituted thiophene then undergoes further transformations, including reduction and introduction of a sulfur nucleophile, to set the stage for the final cyclization that forms the second thiophene ring. encyclopedia.pub This approach allows for the controlled and sequential construction of the bicyclic system.

Synthesis of Methyl Thieno[2,3-b]thiophene-2-carboxylate (B8382054)

A specific and notable synthesis of the parent thieno[2,3-b]thiophene molecule proceeds via Methyl thieno[2,3-b]thiophene-2-carboxylate as a key, isolable intermediate. encyclopedia.pub This multi-step synthesis provides a direct route to the target compound.

The synthesis begins with thiophene-3-carbaldehyde and proceeds through the following key steps:

The aldehyde is first protected as a dimethyl acetal .

The protected thiophene is lithiated at the 2-position, and the resulting organolithium species is reacted with elemental sulfur to form a lithium thiolate.

This thiolate then acts as a nucleophile, reacting with methyl bromoacetate to yield the thioether intermediate, methyl 2-((3,3-dimethoxypropyl)thio)thiophene-2-carboxylate .

The acetal is deprotected under acidic conditions to regenerate the aldehyde functionality.

The crucial ring-closing step is achieved by treating the aldehyde-thioether with a base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes an intramolecular condensation reaction to form the fused bicyclic system. This step directly yields This compound . encyclopedia.pub

This synthetic intermediate is then typically saponified to the corresponding carboxylic acid, which can be subsequently decarboxylated to afford the unsubstituted thieno[2,3-b]thiophene parent molecule. encyclopedia.pub The reaction sequence is summarized in the table below.

Table 1: Synthesis of this compound

Step Starting Material Reagents Intermediate/Product
1 Thiophene-3-carbaldehyde Methanol (B129727), Acid catalyst 3-(Dimethoxymethyl)thiophene
2 3-(Dimethoxymethyl)thiophene n-BuLi, then Sulfur (S₈) Lithium 3-(dimethoxymethyl)thiophen-2-thiolate
3 Lithium 3-(dimethoxymethyl)thiophen-2-thiolate Methyl bromoacetate Methyl 2-((3,3-dimethoxypropyl)thio)thiophene-2-carboxylate
4 Methyl 2-((3,3-dimethoxypropyl)thio)thiophene-2-carboxylate Acid, Water Methyl 2-((3-oxopropyl)thio)thiophene-2-carboxylate

This methodology provides a clear and well-defined pathway for obtaining the title compound, which serves as a valuable precursor for further chemical exploration.

Synthetic Routes Utilizing Halogenated Thiophene Precursors

The construction of a fused thiophene ring from a halogenated thiophene precursor is a common and effective strategy. One established method for synthesizing the thieno[2,3-b]thiophene core involves a variation of the Gewald reaction. This approach does not start with a halogenated thiophene ring but rather uses a halogenated acyclic component to build the first ring, which then serves as the foundation for the fused system.

For instance, the synthesis of diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate can be achieved starting from malononitrile (B47326), carbon disulfide, and ethyl bromoacetate. ekb.eg The key steps are outlined below:

Reaction of malononitrile with carbon disulfide in the presence of a base like potassium carbonate in DMF.

Alkylation of the resulting intermediate with two equivalents of ethyl bromoacetate.

An intramolecular cyclization and rearrangement process, often facilitated by heating (e.g., microwave irradiation), to form the fully substituted thieno[2,3-b]thiophene core. ekb.eg

While this example yields a diamino-diester derivative, it illustrates the principle of using a halogenated starting material (ethyl bromoacetate) to construct the heterocyclic system. ekb.eg

Transformations from Nitro-substituted Thiophene Intermediates

Currently, there is a lack of specific literature detailing the synthesis of this compound from nitro-substituted thiophene intermediates. While the nucleophilic aromatic substitution of a nitro group is a known strategy for forming fused heterocyclic systems, particularly for the isomeric thieno[3,2-b]thiophenes, this method is not documented for the target thieno[2,3-b]thiophene compound. researchgate.netresearchgate.net

Esterification Strategies and Regioselectivity Considerations

The direct synthesis of this compound can be achieved through esterification of its corresponding carboxylic acid precursor, thieno[2,3-b]thiophene-2-carboxylic acid. Standard esterification procedures are generally applicable.

MethodReagentsConditionsNotes
Fischer Esterification Methanol (CH₃OH), Strong Acid Catalyst (e.g., H₂SO₄)RefluxA classic, equilibrium-driven method. Requires excess methanol or removal of water to drive the reaction to completion.
Diazomethane (B1218177) Diazomethane (CH₂N₂)Ethereal solution, Room TemperatureHighly efficient and clean, producing only nitrogen gas as a byproduct. However, diazomethane is toxic and explosive, requiring specialized handling.
Alkyl Halide Methyl Iodide (CH₃I), Base (e.g., K₂CO₃, DBU)Polar aprotic solvent (e.g., DMF, Acetone)Sₙ2 reaction between the carboxylate salt and the alkyl halide.
Coupling Reagents Methanol, Carbodiimides (e.g., DCC, EDC), HOBtAprotic solvent (e.g., DCM, DMF)Forms an activated ester intermediate that readily reacts with methanol. This method is mild and effective. hhu.de

Regioselectivity: Since the starting material is thieno[2,3-b]thiophene-2-carboxylic acid, the esterification occurs specifically at the C2 position, leading directly to the desired regioisomer, this compound. The inherent structure of the precursor dictates the regiochemical outcome, eliminating the need for complex selectivity controls during this step.

Functionalization and Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to introduce diverse functionalities. This often requires the presence of a halogen atom on the thieno[2,3-b]thiophene ring system to serve as a handle for cross-coupling reactions.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules for various applications.

Palladium-Catalyzed Cross-Coupling (Stille, Suzuki) for Arylation and Heteroarylation

Stille and Suzuki couplings are widely used to attach aryl or heteroaryl groups to a heterocyclic core. These reactions typically involve the coupling of a halogenated (bromo- or iodo-) or stannylated thieno[2,3-b]thiophene derivative with an appropriate coupling partner.

Suzuki Coupling: This reaction pairs an organoboron reagent (like an arylboronic acid or its pinacol (B44631) ester) with an organohalide. While specific examples for this compound are not prevalent, the Suzuki coupling of halogenated thiophenes is a well-established, high-yielding reaction. nih.govunimib.it The general conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Stille Coupling: This reaction involves the coupling of an organostannane (e.g., an aryltributylstannane) with an organohalide. Stille coupling is known for its tolerance of a wide range of functional groups. For related fused thiophene systems, like benzo[b]thieno[2,3-d]thiophene, stannylation followed by Stille coupling with aryl bromides has been successfully demonstrated. mdpi.com A similar strategy could be applied to a halogenated derivative of this compound.

Representative Suzuki Coupling Conditions

ComponentExampleRole
Substrate Bromo-thieno[2,3-b]thiophene esterElectrophile
Coupling Partner Arylboronic acidNucleophile source
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates oxidative addition and reductive elimination
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid
Solvent Toluene, Dioxane, DMF, WaterReaction medium
Sonogashira Coupling for Ethynyl (B1212043) Linkage

The Sonogashira coupling reaction is the most direct method for introducing an ethynyl (alkyne) linkage onto an aromatic ring. This reaction pairs a terminal alkyne with an aryl or vinyl halide, typically catalyzed by both palladium and copper(I) salts. blucher.com.br

For the functionalization of this compound, a halogenated derivative (e.g., 5-bromo- or 5-iodo-methyl thieno[2,3-b]thiophene-2-carboxylate) would be reacted with a terminal alkyne. This methodology has been applied to related thieno[2,3-b]pyrazine (B153567) systems, demonstrating its utility for constructing complex, conjugated molecules. nih.gov In one study, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate was successfully coupled with various (hetero)arylalkynes using a Pd/Cu catalyst system with triethylamine (B128534) as the base. nih.gov

Typical Sonogashira Reaction Components

ComponentExample
Substrate Iodo-thieno[2,3-b]thiophene ester
Coupling Partner Phenylacetylene
Palladium Catalyst PdCl₂(PPh₃)₂
Copper Co-catalyst Copper(I) Iodide (CuI)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF

This reaction is crucial for extending the π-conjugation of the thieno[2,3-b]thiophene core, a key strategy in the development of materials for organic electronics.

Alkyl Chain Engineering and Substituent Effects on Core Structure

The introduction of alkyl chains and other substituents onto the thieno[2,3-b]thiophene core is a critical strategy for modifying its solubility, solid-state packing, and electronic properties. These modifications are essential for applications in organic electronics, such as organic thin-film transistors (OTFTs).

Three novel organic materials based on the benzo[b]thieno[2,3-d]thiophene (BTT) core, which is structurally related to thieno[2,3-b]thiophene, have been synthesized with an additional alkyl-thiophene core and end-capping alkyl side chains. rsc.org The synthesis of these materials allows for an investigation into the effects of alkyl chain branching on the performance of OTFTs. The fabricated devices exhibited p-channel activity, with the branched alkyl chain derivative showing a hole mobility of up to 0.057 cm²/V·s and a current on/off ratio exceeding 10⁷. rsc.org This highlights the significant impact of alkyl chain engineering on the semiconductor performance of these materials.

Theoretical studies have also been conducted to understand the influence of various substituents on the optoelectronic properties of thieno[2,3-b]thiophene-based copolymers. nih.gov Using density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers have investigated the effects of electron-donating and electron-withdrawing groups on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These calculations have shown that the substitution of groups like COH and NO₂ with fluorine can lead to smaller band gaps and potentially higher theoretical efficiencies in organic solar cells. nih.gov This computational work provides valuable insights for the rational design of new thieno[2,3-b]thiophene derivatives with tailored optoelectronic properties.

A series of extended conjugated non-fullerene acceptors (NFAs) with an A–π–D–π–A architecture have been designed in silico, featuring a thieno[2,3-b]thiophene-based donor core. acs.org By substituting the end-capped units with various electron-withdrawing groups, the electronic properties of the molecules were tuned. For instance, the introduction of two nitro (NO₂) groups resulted in the lowest energy gap of 1.88 eV and the highest absorption maximum at 862.31 nm in the solvent phase, demonstrating the profound effect of substituents on the electronic structure. acs.org

Table 1: Properties of in silico Designed Thieno[2,3-b]thiophene-Based Non-Fullerene Acceptors

Compound End-Capped Group(s) HOMO (eV) LUMO (eV) Band Gap (eV)
FUIC-1 Chloro (Cl) -5.79 -3.78 2.01
FUIC-2 Cyano (CN) -5.91 -4.01 1.90
FUIC-3 Ester (COOCH₃) -5.79 -3.78 2.01
FUIC-4 Ester (COOCH₃) and Cyano (CN) -5.87 -3.91 1.96
FUIC-5 Five terminal acceptors -5.79 -3.78 2.01

| FUIC-6 | Nitro (NO₂) | -5.99 | -4.11 | 1.88 |

Formation of Bis-Heterocyclic Derivatives

The thieno[2,3-b]thiophene scaffold serves as a versatile platform for the synthesis of bis-heterocyclic compounds, where two heterocyclic rings are attached to the central core. These molecules are of interest for their potential applications in medicinal chemistry and materials science.

A common strategy for the synthesis of bis-heterocyclic derivatives involves the use of a functionalized thieno[2,3-b]thiophene precursor. For example, 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide has been utilized as a synthon to prepare a series of new bis-heterocycles. nih.gov This dicarbohydrazide can be reacted with various reagents to form bis-pyrazole and bis-triazole derivatives.

In one approach, the reaction of the dicarbohydrazide with active methylene (B1212753) compounds like malononitrile, ethyl acetoacetate, or acetyl acetone (B3395972) in refluxing ethanol (B145695) leads to the formation of bis-pyrazole derivatives. nih.gov The reaction of the corresponding dicarbonyl diazide with active methylene compounds in the presence of sodium ethoxide yields bis-triazole derivatives. nih.gov

Another versatile precursor is 1,1′-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one). mdpi.com This bis(enaminone) can be cyclized with various reagents to afford a range of bis-heterocyclic systems. For instance, reaction with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol yields 3,3′-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(1H-pyrazole). mdpi.com Similarly, reaction with urea (B33335) derivatives in the presence of a catalytic amount of ZnCl₂ produces bis-pyrimidinone derivatives. mdpi.com The reaction with 4-amino-1,2,4-triazole (B31798) under similar conditions affords a bis-triazolopyrimidine system. mdpi.com

A series of thieno[2,3-b]thiophene derivatives containing bis-barbituric and bis-pyrazole moieties have also been synthesized. ekb.egekb.eg The synthesis of bis-pyrazole derivatives was achieved by coupling diazonium salts of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate or -dicarbonitrile with active methylene compounds like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. ekb.eg

Table 2: Examples of Synthesized Bis-Heterocyclic Thieno[2,3-b]thiophene Derivatives

Starting Material Reagent(s) Resulting Bis-Heterocycle Reference
3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide Malononitrile, Ethyl acetoacetate, or Acetyl acetone Bis-pyrazole nih.gov
3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbonyl diazide Active methylene compounds Bis-triazole nih.gov
1,1′-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) Hydrazine hydrate Bis-pyrazole mdpi.com
1,1′-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) Urea Bis-pyrimidinone mdpi.com
1,1′-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one) 4-Amino-1,2,4-triazole Bis-triazolopyrimidine mdpi.com

Introduction of Dicarboxylate Ligands for Coordination Chemistry

The incorporation of carboxylate functionalities into the thieno[2,3-b]thiophene core allows for its use as a ligand in coordination chemistry, particularly for the construction of metal-organic frameworks (MOFs). These materials are of interest for their potential applications in gas storage, sensing, and catalysis.

A key example is the use of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (H₂DMTDC) as a ligand for the synthesis of three-dimensional microporous lanthanide-based MOFs. acs.org These MOFs were synthesized solvothermally. The resulting frameworks exhibit interesting structural features, including one-dimensional triangular channels. The incorporation of the thiophene moieties provides Lewis basic sites, which can induce gas adsorption and sensing properties. For example, some of the synthesized erbium-based MOFs display moderate adsorption of N₂ and CO₂, with heats of adsorption for CO₂ as high as 36.3 and 34.8 kJ·mol⁻¹. acs.org Furthermore, the europium and terbium-based MOFs exhibit sensing capabilities for nitrobenzene, acetone, and Cu²⁺ ions. acs.org

The coordination chemistry of thiophenes, in a broader sense, has been explored with various transition metals. researchgate.net While not specifically focused on dicarboxylate ligands of this compound, this research demonstrates the versatility of the thiophene ring in coordinating to metal centers, suggesting the potential for a wide range of coordination polymers and MOFs based on thieno[2,3-b]thiophene dicarboxylate ligands.

Table 3: Lanthanide-Based MOFs with 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate Ligand

Complex Lanthanide Ion (Ln) Framework Type Key Properties Reference
{[Ln(DMTDC)₁.₅(H₂O)₂]·DEF}n Eu, Tb Type I Sensing of nitrobenzene, acetone, and Cu²⁺ acs.org
{[Ln(DMTDC)₁.₅(H₂O)₂]·0.5DMF·0.5H₂O}n Gd, Dy, Er Type II Moderate N₂ and CO₂ adsorption (Er); Significant magnetocaloric effect (Gd); Slow magnetic relaxation (Dy) acs.org

Strategies for Polymerization and Oligomerization

The polymerization of thieno[2,3-b]thiophene derivatives is a key strategy for producing semiconducting polymers for organic electronic applications. Two prominent methods for this are oxidative polymerization and Grignard metathesis (GRIM) polymerization.

Oxidative Polymerization

Oxidative polymerization is a common method for the synthesis of polythiophenes and their derivatives. A frequently used oxidant is iron(III) chloride (FeCl₃). researchgate.netkpi.uachalmers.se This method is attractive due to its simplicity, low cost, and mild reaction conditions, making it suitable for large-scale production. chalmers.se The polymerization of 3-alkylthiophenes with FeCl₃ is proposed to proceed through a radical mechanism. kpi.ua However, a drawback of this method can be a lack of control over the regiochemistry of the polymer, leading to a less ordered material. researchgate.net

Palladium-catalyzed oxidative polymerization has also been reported for thiophene derivatives. researchgate.net This method can offer better control over the polymer structure.

Grignard Metathesis (GRIM) Polymerization

Grignard metathesis (GRIM) polymerization is a powerful technique for the synthesis of regioregular poly(3-alkylthiophenes). rsc.orgresearchgate.netcore.ac.ukcmu.edu This method involves the reaction of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent to form a magnesium-thiophene intermediate, which is then polymerized using a nickel catalyst, such as Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane). rsc.orgcore.ac.uk

A key advantage of the GRIM method is its ability to produce polymers with a high degree of head-to-tail (HT) regioregularity, which leads to improved electronic properties. core.ac.uk The polymerization proceeds via a chain-growth mechanism, which allows for control over the molecular weight of the resulting polymer by adjusting the monomer-to-initiator ratio. core.ac.uk Furthermore, the living nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers. core.ac.uk The mechanism of the GRIM polymerization involves coordination of the monomer to the nickel catalyst, followed by transmetalation and reductive elimination steps. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum of Methyl thieno[2,3-b]thiophene-2-carboxylate (B8382054) would be expected to show distinct signals for the protons on the fused thiophene (B33073) rings and the methyl group of the ester. The chemical shifts (δ) of the aromatic protons would provide key insights into the electronic environment and their positions on the bicyclic system. The methyl protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The coupling patterns (e.g., doublets, triplets) and coupling constants (J) between adjacent aromatic protons would be critical in assigning their specific locations.

Hypothetical ¹H NMR Data Table for Methyl thieno[2,3-b]thiophene-2-carboxylate: (Note: This table is a representation of expected data and is not based on experimental results.)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3Expected ValuedExpected Value
H-4Expected ValueddExpected Value
H-5Expected ValuedExpected Value
-OCH₃Expected Values-
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment (e.g., sp², sp³, carbonyl). The carbon skeleton of the thieno[2,3-b]thiophene (B1266192) core, the carboxylate carbon, and the methyl carbon would each give rise to a distinct signal. The chemical shifts of the carbons in the thiophene rings would be particularly informative for confirming the [2,3-b] fusion pattern.

Hypothetical ¹³C NMR Data Table for this compound: (Note: This table is a representation of expected data and is not based on experimental results.)

Carbon Assignment Chemical Shift (δ, ppm)
C-2 Expected Value
C-3 Expected Value
C-3a Expected Value
C-4 Expected Value
C-5 Expected Value
C-6 Expected Value
C-6a Expected Value
C=O Expected Value
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, DEPT) for Connectivity and Signal Assignment

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity of atoms within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to identify adjacent protons on the thiophene rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework, including the connection of the ester group to the thiophene ring.

DEPT (Distortionless Enhancement by Polarization Transfer): Would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the methyl and methine carbons.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS is a powerful technique that measures the mass of a molecule with very high precision. This allows for the determination of the elemental formula of the compound, as the measured exact mass can be matched to a unique combination of atoms. For this compound (C₈H₆O₂S₂), the calculated exact mass would be compared to the experimentally measured value to confirm its elemental composition.

Hypothetical HRMS Data for this compound: (Note: This table is a representation of expected data and is not based on experimental results.)

Ion Formula Calculated Exact Mass Measured Exact Mass Difference (ppm)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands that confirm its structure. Based on the analysis of related thieno[2,3-b]thiophene derivatives, the following peaks can be anticipated: mdpi.comnih.govresearchgate.net

C=O Stretching: A strong absorption band is expected in the region of 1720-1700 cm⁻¹, which is characteristic of the carbonyl group in the methyl ester.

C-O Stretching: An absorption band corresponding to the C-O single bond of the ester group would likely appear in the 1300-1100 cm⁻¹ region.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H bonds of the thieno[2,3-b]thiophene ring system are expected above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the fused aromatic rings.

These expected absorption bands provide a molecular fingerprint, allowing for the verification of the compound's functional groups.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Compositional and Purity Analysis

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is then used to validate the empirical formula. For "this compound," with a molecular formula of C₈H₆O₂S₂, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's elemental composition and purity. mdpi.comnih.gov

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01896.0848.46
HydrogenH1.0166.063.05
OxygenO16.00232.0016.15
SulfurS32.07264.1432.34

Chromatographic Methods for Purification and Purity

Chromatographic techniques are essential for the purification and purity assessment of "this compound."

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. By comparing the retention factor (Rf) of the synthesized compound with that of a known standard, its identity can be suggested. The presence of multiple spots would indicate the presence of impurities. researchgate.net

Column Chromatography: For the purification of the synthesized "this compound," column chromatography is a standard and effective method. rsc.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure compound. The fractions collected from the column can then be analyzed by TLC to confirm their purity.

Thermal Stability and Phase Behavior Analysis

The thermal properties of organic materials, such as this compound, are critical for determining their suitability in applications like organic electronics, where operational stability under varying temperatures is essential. TGA and DSC are standard techniques to evaluate these properties.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. For this compound, a TGA experiment would involve heating a small sample at a constant rate to determine its decomposition temperature (Td). This is typically defined as the temperature at which a 5% weight loss occurs, indicating the onset of thermal degradation.

Thieno[2,3-b]thiophene-based molecules are known for their rigid, fused-ring structure, which generally imparts good thermal stability. For instance, related dithieno[3,2-b:2′,3′-d]thiophene derivatives have shown high decomposition temperatures, often exceeding 290°C. mdpi.com Similarly, benzo[b]thieno[2,3-d]thiophene derivatives have exhibited decomposition temperatures (at 5% weight loss) in the range of 248°C to 281°C. mdpi.com Based on these findings for analogous compounds, it is anticipated that this compound would also display robust thermal stability.

A hypothetical TGA analysis for this compound would yield a curve showing a stable mass up to the point of decomposition. The resulting data would be presented in a table format.

Hypothetical TGA Data for this compound

Parameter Value
Onset Decomposition Temperature (Td, at 5% weight loss) Expected > 250°C
Atmosphere Nitrogen or Argon

Note: The value presented is an educated estimation based on data from structurally similar compounds and is not based on direct experimental measurement of this compound.

Differential Scanning Calorimetry (DSC) is employed to characterize the phase transitions of a material, such as melting (Tm), crystallization (Tc), and glass transitions (Tg), by measuring the difference in heat flow required to increase the temperature of a sample and a reference.

For a crystalline organic solid like this compound, a DSC thermogram would typically show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide insight into the material's purity and crystalline order. Some complex organic molecules may also exhibit polymorphism, where different crystalline forms melt at different temperatures. For example, DSC measurements of certain dithieno[3,2-b:2′,3′-d]thiophene derivatives revealed sharp endothermic events at temperatures above 127°C, indicating melting or other phase transitions. mdpi.com Benzo[b]thieno[2,3-d]thiophene compounds have shown melting temperatures around 191-194°C. mdpi.com

If the material were amorphous or semi-crystalline, a step-like change in the baseline of the DSC curve would indicate a glass transition. This information is crucial for understanding the material's processing window and morphological stability.

Hypothetical DSC Data for this compound

Thermal Transition Temperature (°C)
Melting Point (Tm) Expected > 150°C
Crystallization Temperature (Tc) (on cooling) Dependent on cooling rate

Note: The value presented is a hypothetical estimation based on the phase behavior of related thienothiophene compounds and is not derived from direct experimental measurement of this compound.

Computational and Theoretical Investigations of Methyl Thieno 2,3 B Thiophene 2 Carboxylate Systems

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic and optical properties of materials based on the thieno[2,3-b]thiophene (B1266192) core are fundamentally governed by their electronic structure. Computational chemistry, particularly through Frontier Molecular Orbital (FMO) theory, provides critical insights into these properties by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org These orbitals are key to understanding the chemical reactivity and electronic behavior of molecules, with the HOMO level relating to electron-donating ability (nucleophilicity) and the LUMO level to electron-accepting ability (electrophilicity). youtube.comlibretexts.org

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard and powerful computational tool for investigating the ground state properties of thieno[2,3-b]thiophene-based molecules. mdpi.comresearchgate.net This quantum chemical method is employed to optimize molecular geometries, calculate electronic structures, and predict various physicochemical properties. mdpi.commdpi.com For instance, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are utilized to determine the optimized molecular constitutions and orbital diagrams for derivatives of the thieno[2,3-b]thiophene scaffold. mdpi.commdpi.commdpi.com These calculations provide a foundational understanding of the molecule's electronic distribution and stability in its lowest energy state. Researchers use these methods to simulate a range of properties before undertaking synthetic work, allowing for the theoretical testing of structural modifications. researchgate.net

Prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Computational studies are instrumental in predicting the HOMO and LUMO energy levels of thieno[2,3-b]thiophene systems. These energies are crucial for applications in organic electronics, as they determine the potential for charge injection, transport, and the open-circuit voltage in organic solar cells. nih.gov DFT calculations have been used to estimate the HOMO and LUMO levels for a variety of thieno[2,3-b]thiophene derivatives.

Compound FamilyCalculated HOMO (eV)Calculated LUMO (eV)Reference
FUIC-4 (Thieno[2,3-b]thiophene core with COOCH3 group in acceptor)-5.60-3.64 nih.gov
Benzo[b]thieno[2,3-d]thiophene derivative 2-5.34-1.54 mdpi.com
Benzo[b]thieno[2,3-d]thiophene derivative 3-5.33-1.64 mdpi.com
Dithieno[3,2-d:2′,3′-d]thiophene derivative 2-4.91-1.68 mdpi.com
Dithieno[3,2-d:2′,3′-d]thiophene derivative 3-4.92-1.70 mdpi.com

Determination of Energy Gaps and Their Correlation with Conjugation Pathways

The energy gap (Eg), defined as the difference between the LUMO and HOMO energy levels, is a critical parameter that determines the optical and electronic properties of a molecule. mdpi.com A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. In thieno[2,3-b]thiophene systems, the energy gap is strongly correlated with the extent of π-conjugation.

The fused, bicyclic structure of thieno[2,3-b]thiophene provides a conjugated pathway. researchgate.net However, the specific arrangement of the thiophene (B33073) rings is crucial. Unlike the thieno[3,2-b]thiophene (B52689) isomer, the thieno[2,3-b]thiophene core contains a cross-conjugated double bond, which can disfavor full delocalization between substituents at the 2,5-positions. acs.org This interruption in the conjugation pathway leads to a larger HOMO-LUMO gap compared to fully conjugated analogues like poly(3-hexylthiophene). acs.org

Theoretical studies show that modifying the structure, for instance by extending the conjugated system or by adding electron-withdrawing or -donating groups, can effectively tune the energy gap. nih.gov In a computational study, the introduction of end-capped acceptor units containing groups like methyl carboxylate (COOCH3) onto a thieno[2,3-b]thiophene core lowered the energy gap compared to a reference molecule. nih.gov The calculated energy gap for a molecule featuring the COOCH3 group was 1.96 eV. nih.gov This demonstrates that substituents directly impact the electronic structure and the resulting HOMO-LUMO gap.

Compound FamilyCalculated Energy Gap (eV)Reference
FUIC-4 (Thieno[2,3-b]thiophene core with COOCH3 group in acceptor)1.96 nih.gov
FUIC-2 (Thieno[2,3-b]thiophene core with CN group in acceptor)1.90 nih.gov
FUIC-6 (Thieno[2,3-b]thiophene core with NO2 group in acceptor)1.88 nih.gov
Dithieno[3,2-d:2′,3′-d]thiophene derivative 23.23 mdpi.com
Dithieno[3,2-d:2′,3′-d]thiophene derivative 33.22 mdpi.com

Molecular Dynamics and Conformation Studies

The performance of organic materials, particularly in solid-state devices, is highly dependent on their molecular conformation and intermolecular packing. Computational studies focusing on molecular dynamics and conformation provide essential information on the planarity, rigidity, and the influence of substituents on the three-dimensional arrangement of thieno[2,3-b]thiophene-based molecules.

Analysis of Molecular Planarity and Rigidity

The thieno[2,3-b]thiophene core is an annulated, bicyclic system known for its planarity and rigidity. researchgate.netencyclopedia.pub This structural characteristic is a direct result of the fusion of the two thiophene rings. encyclopedia.pub A planar molecular structure is highly desirable in many organic electronic applications as it facilitates close π-π intermolecular stacking, which is essential for efficient charge transport. mdpi.comacs.org The rigidity of the thieno[2,3-b]thiophene moiety helps maintain this planarity, affording more compact molecular packing in thin films. mdpi.com Theoretical calculations on related fused-thiophene systems confirm that optimized molecular structures exhibit high degrees of planarity, with dihedral angles approaching 180°. mdpi.comacs.org This inherent structural feature makes the thieno[2,3-b]thiophene scaffold a valuable building block for creating stable, high-performance organic semiconducting materials. acs.org

Impact of Substituents on Molecular Conformation and Packing

Conversely, substituents also play a crucial role in mediating intermolecular interactions. Different side groups can lead to distinct molecular packing arrangements, such as herringbone or π-stacked structures, which in turn affect the electronic properties and charge carrier mobility of the material. researchgate.net Computational studies on dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, for instance, have shown that different alkyl side groups lead to varied melting temperatures and thin-film morphologies, directly impacting device performance. mdpi.com The strategic selection of substituents is therefore a critical design element for fine-tuning the molecular conformation and packing to optimize the performance of materials based on the thieno[2,3-b]thiophene system. researchgate.net

Prediction of Optoelectronic Properties

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for investigating the electronically excited states of organic molecules. For systems based on the thieno[2,3-b]thiophene scaffold, TD-DFT is employed to calculate the properties of these excited states, which are fundamental to understanding the material's interaction with light. These calculations provide critical data on vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher molecular orbital without a change in molecular geometry.

The primary electronic transitions in these conjugated systems are typically π-π* transitions, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov TD-DFT calculations can determine the oscillator strength (f) of these transitions, a dimensionless quantity that represents the probability of a given electronic transition occurring upon absorption of a photon. Transitions with high oscillator strengths are considered "bright" or optically allowed and are the ones that dominate the absorption spectrum. researchgate.net For instance, in studies of copolymers featuring the dithieno[3,2-b:2′,3′-d]thiophene (DTT) framework, TD-DFT calculations identified the key vertical excitations as HOMO-to-LUMO transitions. rsc.org These theoretical insights are crucial for predicting the photophysical behavior of materials derived from the thieno[2,3-b]thiophene core.

Building upon excited state calculations, TD-DFT is widely used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of thieno[2,3-b]thiophene derivatives. nih.gov The simulation involves calculating the primary excitation energies and their corresponding oscillator strengths. The excitation energy is directly related to the maximum absorption wavelength (λmax), while the oscillator strength correlates with the intensity of the absorption peak.

Computational studies on various thieno[2,3-b]thiophene-based molecules demonstrate how structural modifications influence their absorption spectra. For example, in a series of novel non-fullerene acceptors with a thieno[2,3-b]thiophene core, TD-DFT calculations predicted that altering the end-capped acceptor units would systematically shift the λmax values. nih.govnih.gov The calculations, performed in both gas and solvent phases, showed that extending the conjugation or increasing the electron-withdrawing strength of substituents leads to a bathochromic (red) shift in the absorption maxima. nih.gov This predictive power allows for the in silico screening of candidate molecules for specific applications, such as near-infrared sensitive organic solar cells. acs.orgnih.gov The theoretical results are often validated by comparing them with experimentally measured spectra, and a good agreement between the two provides confidence in the computational model. mdpi.com

Below is a table of theoretical optoelectronic properties for a reference thieno[2,3-b]thiophene-based acceptor (FUIC) and its computationally designed derivatives (FUIC-1 to FU-IC6), illustrating the impact of modifying end-capped acceptor groups. nih.gov

CompoundEHOMO (eV)ELUMO (eV)Band Gap (Eg, eV)λmax (nm, Chloroform)
FUIC (Reference)-5.65-3.661.99623
FUIC-1-5.66-3.652.01625
FUIC-2-5.71-3.791.92648
FUIC-3-5.66-3.652.01635
FUIC-4-5.68-3.741.94640
FUIC-5-5.66-3.652.01624
FUIC-6-5.75-3.871.88660

The efficiency of organic semiconductor devices relies heavily on the charge transport characteristics of the active material. Theoretical calculations provide invaluable insights into these properties at the molecular level. Key parameters governing charge transport include the reorganization energy (λ) and electronic coupling (transfer integral). The reorganization energy is the energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable as it indicates a smaller barrier to charge hopping between adjacent molecules, thus facilitating higher charge mobility. acs.orgrsc.org

Theoretical studies on thieno[2,3-b]benzothiophene (TBT) and its derivatives have systematically investigated these properties using Density Functional Theory (DFT). rsc.org Calculations of both hole (λh) and electron (λe) reorganization energies reveal how different substituents and π-bridge spacers impact charge transport. For instance, extending the π-conjugated system can lead to lower reorganization energies. rsc.org In a computational study designing novel acceptors, molecules based on the thieno[2,3-b]thiophene core were predicted to have low reorganization energies, suggesting good charge mobility. nih.govrsc.org These theoretical predictions are essential for identifying promising candidates for n-type or p-type semiconductors in devices like organic field-effect transistors (OFETs). rsc.orgnih.gov

The table below presents the calculated reorganization energies for holes (λh) and electrons (λe) for a reference molecule (FUIC) and its derivatives. nih.gov

Compoundλh (eV)λe (eV)
FUIC (Reference)0.1780.219
FUIC-10.1800.223
FUIC-20.1650.209
FUIC-30.1760.218
FUIC-40.1740.216
FUIC-50.1790.221
FUIC-60.1620.205

In Silico Modeling for Structure-Property Relationships

In silico modeling is a powerful strategy to establish clear relationships between the molecular structure of thieno[2,3-b]thiophene derivatives and their resulting functional properties. By systematically modifying the core structure with different functional groups in a computational environment, researchers can predict how these changes will affect key parameters like frontier molecular orbital energies (HOMO/LUMO), band gaps, absorption spectra, and charge transport characteristics. mdpi.comrsc.org

For example, computational studies on polymers based on thieno[3,4-b]thiophene (B1596311) have shown that substituting the sulfur atoms in the backbone with other elements (like N, O, Si, or Se) can effectively tune the HOMO and LUMO levels, leading to smaller band gaps and potentially higher solar cell efficiencies. nih.gov Similarly, research on benzo[b]thieno[2,3-d]thiophene derivatives combined DFT calculations with experimental work to correlate molecular structure with thermal stability and charge mobility in transistors. mdpi.com The theoretical calculations of HOMO/LUMO levels were found to be in good agreement with experimental values derived from cyclic voltammetry and UV-Vis spectroscopy. mdpi.com

These structure-property relationships are crucial for materials design. By understanding how the addition of electron-donating or electron-withdrawing groups, the extension of the π-conjugated system, or the introduction of different linking units impacts the electronic structure, scientists can rationally design novel thieno[2,3-b]thiophene-based molecules with optimized properties for specific optoelectronic applications. acs.orgrsc.orgresearchgate.net

Applications in Advanced Organic Materials and Functional Systems

Organic Semiconductor Applications

The inherent electronic properties of the thieno[2,3-b]thiophene (B1266192) scaffold make its derivatives, such as Methyl thieno[2,3-b]thiophene-2-carboxylate (B8382054), promising candidates for use as organic semiconductors. The strategic placement of the methyl carboxylate group can be leveraged to influence molecular packing, solubility, and electronic energy levels, all of which are critical parameters for device performance.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of modern flexible electronics, and their performance is intrinsically linked to the charge transport characteristics of the organic semiconductor layer. While direct application of Methyl thieno[2,3-b]thiophene-2-carboxylate in the active layer of OFETs is not extensively documented, its role as a crucial building block in the synthesis of more complex, high-performance organic semiconductors is of significant interest. The principles guiding the design of such materials are rooted in the fundamental understanding of charge transport in organic solids.

Effective charge transport in organic semiconductors is predominantly governed by the degree of intermolecular π-π stacking and the orbital overlap between adjacent molecules. The design of novel materials derived from this compound would focus on several key principles:

Planarity and Rigidity: The inherent planarity of the thieno[2,3-b]thiophene core is advantageous for promoting close packing. Chemical modifications aim to maintain or enhance this planarity.

Intermolecular Interactions: The introduction of functional groups can steer the formation of favorable intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, leading to ordered molecular assemblies.

Energy Level Tuning: The electron-withdrawing nature of the carboxylate group can be used to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting semiconductor, which is crucial for efficient charge injection from the electrodes.

Solubility and Processability: For solution-processed devices, the incorporation of appropriate side chains is necessary to ensure good solubility in common organic solvents without disrupting the charge-transporting π-core.

The performance of an OFET is not solely dependent on the molecular structure of the semiconductor but also on the morphology of the thin film. Techniques such as solution shearing, spin coating, and drop casting are commonly employed to deposit the organic semiconductor layer. The resulting film morphology is then scrutinized using advanced characterization techniques:

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the thin film, providing insights into grain size, shape, and connectivity. A well-interconnected crystalline network is generally desirable for efficient charge transport.

X-ray Diffraction (XRD): XRD provides information about the molecular packing and crystallinity of the thin film. The presence of sharp diffraction peaks indicates a high degree of crystalline order, which is often correlated with higher charge carrier mobility.

For materials derived from this compound, these studies would be essential to establish a clear structure-property relationship, linking the molecular design to the thin-film morphology and ultimately to the OFET device performance.

Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, derivatives of this compound could potentially be employed as host materials, charge transport materials, or as part of the emissive core. The thieno[2,3-b]thiophene unit can be functionalized to achieve the desired photophysical properties, such as high photoluminescence quantum yield and appropriate energy levels for efficient charge injection and recombination. The design of such materials would involve tailoring the electronic properties to ensure balanced charge injection and transport, leading to efficient electroluminescence.

Photovoltaic Device Applications

The development of efficient organic solar cells is a key area of research in renewable energy. The thieno[2,3-b]thiophene moiety is a popular building block for donor materials in OSCs due to its electron-donating nature and ability to form ordered structures.

Organic Solar Cells (OSCs), including Bulk Heterojunctions

In OSCs, particularly those based on the bulk heterojunction (BHJ) architecture, an intimate mixture of an electron donor and an electron acceptor material forms the active layer. The power conversion efficiency of these devices is highly dependent on the properties of the donor and acceptor materials, as well as the morphology of the blend.

Polymers and small molecules incorporating the thieno[2,3-b]thiophene unit derived from this compound could serve as the donor component. The key design considerations for such materials include:

Broad Absorption: The material should exhibit strong and broad absorption in the solar spectrum to maximize light harvesting.

Favorable Energy Levels: The HOMO level of the donor must be appropriately aligned with the LUMO level of the acceptor to ensure efficient exciton (B1674681) dissociation.

High Charge Carrier Mobility: Efficient transport of the generated charges to the respective electrodes is crucial to minimize recombination losses.

Optimal Morphology: The donor and acceptor materials must phase-separate into an interpenetrating network with domain sizes on the order of the exciton diffusion length (typically 10-20 nm) to ensure efficient charge separation and transport.

Perovskite Solar Cells (PSCs) as Hole Transport Materials

While the broader family of thienothiophenes has been extensively studied as hole transport materials (HTMs) in perovskite solar cells, specific research on derivatives of this compound is still an emerging area. The focus has largely been on the thieno[3,2-b]thiophene (B52689) isomer due to its high charge carrier mobility and stability. frontiersin.org For instance, novel HTMs based on thieno[3,2-b]thiophene and triphenylamine (B166846) have been synthesized and have achieved power conversion efficiencies (PCE) of up to 5.20%. frontiersin.org These materials demonstrate that the thienothiophene core is a promising structural unit for creating efficient HTMs. frontiersin.org The electron-rich nature of the thiophene (B33073) rings enhances charge transport, a critical property for effective HTMs in PSCs. daneshyari.com Although direct derivatives of this compound have not been widely reported in this specific application, the success of its isomers suggests that it remains a viable candidate for future research and development in this field.

Dye-Sensitized Solar Cells (DSSCs) as Sensitizers

In the realm of dye-sensitized solar cells (DSSCs), derivatives of this compound have been utilized as a π-conjugated bridge in push-pull organic dyes. The purpose of this structural design is to facilitate intramolecular charge transfer from a donor to an acceptor moiety, a key process for efficient light harvesting. A study reported a push-pull organic semiconductor that incorporated a thieno[2,3-b]thiophene unit as the π-conjugated bridge, linking a triphenylamine donor and a methylene (B1212753) malononitrile (B47326) acceptor. mdpi.com This configuration resulted in a power conversion efficiency of 2.09% when used in organic photovoltaic devices. mdpi.com The rigid and planar structure of the thieno[2,3-b]thiophene core helps to extend the π-conjugation, which can lead to a red-shift in the absorption spectrum and improved light-harvesting capabilities. mdpi.com While much of the research in this area has also focused on the thieno[3,2-b]thiophene isomer, the demonstrated utility of the thieno[2,3-b]thiophene core validates its potential in the design of novel sensitizers for DSSCs.

Other Specialized Material Applications

Beyond solar energy, the unique properties of this compound derivatives have been harnessed for a range of other specialized applications in materials science.

Nonlinear Optical (NLO) Materials

Derivatives of thieno[2,3-b]thiophene have shown significant promise as nonlinear optical (NLO) materials. These materials can alter the properties of light and are crucial for applications in optoelectronics and photonics. Research into Schiff base derivatives of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide has revealed their potential for NLO systems. nih.gov These organic thin films exhibit a high third-order nonlinear susceptibility (χ(3)) and a high nonlinear refractive index (n2), which are comparable to those of some chalcogenide and oxide materials. nih.gov The enhanced NLO properties are attributed to the extended π-conjugation system of the thieno[2,3-b]thiophene core, which facilitates electron delocalization. nih.gov

Table 1: NLO Properties of a Thieno[2,3-b]thiophene Derivative

Compound Energy Band Gap (eV) Nonlinear Refractive Index (n2) Third-Order Nonlinear Susceptibility (χ(3))
Compound 4 (a Schiff base derivative) 1.92 High High
DTT (starting material) 3.47 - -

Data sourced from Scientific Reports. nih.gov

Porous Hydrogen-Storage Host Materials

The development of safe and efficient hydrogen storage materials is a critical challenge for the widespread adoption of hydrogen as a clean energy carrier. Porous organic polymers (POPs) are a promising class of materials for this purpose due to their high surface area and tunable porosity. Thiophene-based conjugated microporous polymers (ThPOPs) have been synthesized and evaluated for their hydrogen storage capabilities. mdpi.com One such polymer, ThPOP-5, exhibited a high BET surface area of 1300 m²/g and a hydrogen uptake of 2.17 wt % at 77 K and 1 bar. mdpi.com The incorporation of thiophene units into the polymer network can enhance the polarity of the adsorption sites, which may improve hydrogen binding affinity. mdpi.com While polymers derived specifically from this compound have not been extensively reported, the performance of other thiophene-based POPs suggests that this is a promising avenue for future research.

Components in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. The functionalization of these materials can be achieved by carefully selecting the organic linker. A derivative of this compound, specifically 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid (H₂DMTDC), has been used to synthesize three-dimensional microporous lanthanide-based MOFs. acs.org The inclusion of the thieno[2,3-b]thiophene group introduces Lewis basic sites into the framework, which can enhance gas adsorption and sensing properties. acs.org For example, MOFs constructed with this linker have demonstrated moderate adsorption of N₂ and CO₂, with a high isosteric heat of adsorption for CO₂ (Qst) of up to 36.3 kJ mol⁻¹. acs.org

Table 2: Gas Adsorption Properties of a Thieno[2,3-b]thiophene-based MOF

MOF Complex Gas Adsorbed Isosteric Heat of Adsorption (Qst) (kJ mol⁻¹)
Complex 5(Er) CO₂ 36.3
Complex 6(Er) CO₂ 34.8

Data sourced from Inorganic Chemistry. acs.org

Corrosion Inhibition Applications

Thiophene and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govresearchgate.net Their inhibitory action is attributed to the presence of the sulfur atom, which can adsorb onto the metal surface and form a protective layer. nih.gov This layer acts as a barrier, preventing the metal from coming into contact with the corrosive medium. Studies on different thiophene derivatives have shown that they can act as mixed-type inhibitors, retarding both the anodic and cathodic reactions of the corrosion process. nih.gov For instance, (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) and (E)-thiophene-2-carbaldehyde oxime (OXM) have demonstrated high inhibition efficiencies of 96% and 94%, respectively, for an aluminum alloy in 1 M HCl. nih.gov The adsorption of these molecules on the metal surface was found to follow the Langmuir adsorption isotherm. researchgate.net Although research has not specifically focused on this compound, the established anti-corrosion properties of the thiophene moiety suggest that its derivatives could also be effective in this application.

Future Research Directions and Concluding Remarks

Development of Novel and Sustainable Synthetic Routes

While various synthetic routes to thieno[2,3-b]thiophene (B1266192) derivatives exist, a significant future direction lies in the development of more sustainable and efficient methodologies. researchgate.net Traditional multi-step syntheses can be resource-intensive and generate considerable waste. Consequently, the research community is increasingly focused on green chemistry principles.

Future efforts will likely prioritize:

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of S-containing heterocyles, offering a solvent-free approach that aligns with green chemistry principles. acs.org Further exploration of microwave-assisted reactions for the synthesis of Methyl thieno[2,3-b]thiophene-2-carboxylate (B8382054) and its analogues could lead to significantly reduced reaction times and increased yields.

One-Pot Reactions and Tandem Catalysis: Designing synthetic pathways where multiple bond-forming events occur in a single reaction vessel without isolating intermediates can dramatically improve efficiency. researchgate.net Research into catalytic systems that can facilitate cascade or tandem cyclizations to build the thieno[2,3-b]thiophene core is a key area of interest. mdpi.com

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. Applying C-H activation strategies to the thieno[2,3-b]thiophene scaffold would represent a major advancement in the synthesis of its derivatives.

By focusing on these areas, chemists can develop more economical and environmentally benign routes to produce Methyl thieno[2,3-b]thiophene-2-carboxylate and related compounds on a larger scale, facilitating their broader application.

Exploration of Advanced Functionalization Strategies for Tunable Properties

The properties of the thieno[2,3-b]thiophene core can be precisely controlled through the introduction of various functional groups. mdpi.com The ester group in this compound serves as a versatile handle for further chemical modifications. Future research will delve deeper into advanced functionalization strategies to create materials with tailored optical, electronic, and self-assembly characteristics.

Key strategies will include:

Donor-Acceptor Architectures: Creating molecules with distinct electron-donating and electron-accepting moieties is a cornerstone of designing materials for organic electronics. nih.gov Functionalizing the thieno[2,3-b]thiophene core, which is inherently electron-rich, with various acceptor groups can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its band gap and charge transport properties. nih.govacs.org

Introduction of Bulky Substituents: The packing of molecules in the solid state is critical for efficient charge transport in devices like organic field-effect transistors (OFETs). nih.gov Attaching bulky side chains to the thieno[2,3-b]thiophene backbone can be used to control the intermolecular distance and orientation, preventing unwanted aggregation and promoting favorable π-π stacking.

Polymerization: Incorporating the this compound moiety into conjugated polymer backbones is a promising avenue for creating solution-processable semiconducting materials. acs.org Research will focus on copolymerization with various aromatic units to create polymers with high charge carrier mobilities and stability for applications in flexible electronics. researchgate.netacs.org

The systematic exploration of these functionalization approaches will generate a diverse library of thieno[2,3-b]thiophene-based materials, each optimized for a specific application.

Expansion of Computational Studies for Rational Material Design

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting the properties of new materials, thereby guiding synthetic efforts and reducing time-consuming trial-and-error experimentation. nih.gov For thieno[2,3-b]thiophene-based systems, computational studies are crucial for understanding structure-property relationships. researchgate.net

Future computational work will likely expand in the following areas:

Predictive Modeling of Electronic Properties: DFT calculations can accurately predict key parameters such as HOMO/LUMO energy levels, band gaps, and absorption spectra. acs.orgmdpi.com By computationally screening a wide range of virtual compounds with different functional groups attached to the thieno[2,3-b]thiophene core, researchers can identify the most promising candidates for synthesis. nih.gov

Simulation of Solid-State Packing: Understanding how molecules arrange themselves in a thin film is vital for predicting device performance. Computational modeling can simulate crystal packing and predict intermolecular electronic coupling, providing insights into potential charge mobility. nih.gov

Charge Transport and Reorganization Energy: Advanced computational models can calculate the reorganization energy associated with charge transport, a key factor that influences charge mobility. nih.gov Minimizing this energy through rational molecular design is a primary goal for developing high-performance organic semiconductors.

The synergy between computational prediction and experimental synthesis will accelerate the discovery of new thieno[2,3-b]thiophene-based materials with superior performance characteristics.

Computational MethodPredicted PropertyRelevance to Material Design
Density Functional Theory (DFT)HOMO/LUMO Energies, Band GapTuning electronic properties for solar cells and transistors. acs.orgmdpi.com
Time-Dependent DFT (TD-DFT)UV-vis Absorption SpectraDesigning materials that absorb specific wavelengths of light. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Intermolecular InteractionsUnderstanding solid-state packing and self-assembly.
Hirshfeld Surface AnalysisCrystal Packing ForcesVisualizing and quantifying intermolecular contacts. mdpi.com

Emerging Applications in Next-Generation Electronic and Optoelectronic Devices

The inherent properties of thieno[2,3-b]thiophene derivatives make them highly attractive for a range of electronic and optoelectronic applications. mdpi.com While initial studies have demonstrated their potential, future research will focus on integrating these materials into high-performance, next-generation devices.

Promising application areas include:

Organic Solar Cells (OSCs): The thieno[2,3-b]thiophene core is an excellent building block for non-fullerene acceptors (NFAs) in OSCs. nih.gov Its electron-rich nature and rigid structure facilitate efficient charge generation and transport. Future work will involve designing novel NFA structures based on this core to achieve higher power conversion efficiencies. acs.org

Organic Field-Effect Transistors (OFETs): Solution-processable OFETs are essential for the development of flexible and low-cost electronics. acs.org Thieno[2,3-b]thiophene-based polymers and small molecules have shown high charge carrier mobilities and good air stability, making them prime candidates for the active layer in p-type transistors. acs.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): By functionalizing the thieno[2,3-b]thiophene scaffold with emissive moieties, it is possible to create materials for OLEDs. mdpi.com The rigid core can help to enhance fluorescence quantum yields and improve device stability.

As research progresses, this compound and its derivatives are expected to play an increasingly important role in the advancement of organic electronics, contributing to the development of more efficient, stable, and flexible devices.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterValue/Detail
Starting MaterialMethyl [(3-formylthiophen-2-yl)thio]acetate
ReagentDBU
SolventDCM
Temperature0°C
Yield63%

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

Structural validation relies on:

  • 1H/13C NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl carbons (δ 165–170 ppm) confirm the fused thiophene ring system .
  • IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (C-H aromatic) verify functional groups .
  • Melting Point : Sharp melting ranges (e.g., 105–107°C) indicate purity .

Advanced Tip : High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry .

Advanced: How do electronic and steric factors influence regioselectivity in its functionalization?

The electron-deficient thiophene ring directs electrophilic substitution to the 5-position, while steric hindrance at the 3-position (due to the methyl ester) limits reactivity. For example:

  • Sulfonation : Occurs preferentially at the 5-position due to resonance stabilization of the intermediate .
  • Cross-coupling reactions : Suzuki-Miyaura couplings require palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids, with yields dependent on electronic compatibility .

Q. Table 2: Regioselectivity in Electrophilic Substitution

Reaction TypePreferred PositionRationale
Nitration5-positionResonance stabilization of σ-complex
Halogenation5-positionElectron deficiency enhances reactivity

Advanced: What strategies optimize reaction yields in large-scale syntheses?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : DBU outperforms weaker bases (e.g., K₂CO₃) in cyclization efficiency .
  • Workflow design : Telescoping steps (e.g., in situ hydrolysis of intermediates) reduces purification losses .

Case Study : Refluxing methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate with KOH in MeOH/H₂O (2 h) achieves 98% hydrolysis to the carboxylic acid, streamlining downstream functionalization .

Advanced: What role does this compound play in materials science?

This compound serves as a precursor for:

  • Organic semiconductors : Its π-conjugated system enables charge transport in thin-film transistors (OTFTs). Vacuum-deposited films exhibit mobilities up to 0.1 cm²/V·s .
  • Conductive polymers : Copolymerization with EDOT (3,4-ethylenedioxythiophene) enhances conductivity in electrochemical devices .

Q. Table 3: Electronic Properties

PropertyValue/Detail
HOMO-LUMO Gap~3.2 eV (calculated DFT)
Charge Carrier Mobility0.05–0.1 cm²/V·s (OTFTs)

Advanced: How are computational methods used to predict reactivity?

Density functional theory (DFT) calculations:

  • Reaction pathways : Simulate transition states for cyclization, confirming DBU’s role in lowering activation energy .
  • Electronic structure analysis : Maps electron density to predict sites for nucleophilic/electrophilic attack .

Software Tools : Gaussian 16 or ORCA for geometry optimization; Multiwfn for electron localization analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.